molecular formula C11H14ClFN3O11P3 B12812155 7-Deaza-3'F-5-Cl-PurineTP CAS No. 132087-47-9

7-Deaza-3'F-5-Cl-PurineTP

Cat. No.: B12812155
CAS No.: 132087-47-9
M. Wt: 511.61 g/mol
InChI Key: MFMYBMRZVQKYML-DJLDLDEBSA-N
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Description

7-Deaza-3'F-5-Cl-PurineTP is a synthetic nucleotide analog with structural modifications designed to enhance its utility in molecular biology applications. The compound features:

  • 7-Deaza modification: Replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, reducing hydrogen bonding and altering base-stacking interactions.
  • 3' Fluorine substitution: A fluorine atom at the 3' position of the deoxyribose sugar, which may stabilize the sugar-phosphate backbone and influence polymerase recognition.
  • Triphosphate group: Enables incorporation into nucleic acids by DNA/RNA polymerases.

Below, we compare these analogs to infer the properties of this compound.

Properties

CAS No.

132087-47-9

Molecular Formula

C11H14ClFN3O11P3

Molecular Weight

511.61 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H14ClFN3O11P3/c12-10-6-1-2-16(11(6)15-5-14-10)9-3-7(13)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

MFMYBMRZVQKYML-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-3’F-5-Cl-PurineTP typically involves multiple steps, starting from commercially available nucleoside precursors. The synthetic route includes the introduction of the 7-deaza modification, followed by the incorporation of the 3’-fluoro and 5-chloro substituents. The final step involves the phosphorylation of the nucleoside to obtain the triphosphate form. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of specific reagents such as phosphorylating agents .

Industrial Production Methods

Industrial production of 7-Deaza-3’F-5-Cl-PurineTP is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-3’F-5-Cl-PurineTP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 7-Deaza-3’F-5-Cl-PurineTP include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from the reactions of 7-Deaza-3’F-5-Cl-PurineTP depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution at the 5-chloro position can yield various substituted purine derivatives .

Scientific Research Applications

7-Deaza-3’F-5-Cl-PurineTP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Deaza-3’F-5-Cl-PurineTP involves its incorporation into nucleic acids by polymerases. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions can affect the stability, structure, and function of the resulting nucleic acids. These modifications can influence base pairing, replication fidelity, and resistance to nucleases, making the compound useful for various applications in molecular biology and medicine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 7-Deaza Nucleotide Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Modifications Primary Applications
7-Deaza-dGTP C₁₁H₁₇N₄O₁₃P₃ 506.19 ≥95% 7-Deaza purine, standard triphosphate PCR, sequencing (GC-rich templates)
7-Deaza-7-propargylamino-ddGTP C₁₄H₂₀N₅O₁₂P₃ 543.26 ≥93% 7-Deaza + propargylamino, dideoxy Chain-termination sequencing
7-Deaza-3'F-5-Cl-PurineTP Not available Inferred Unknown 7-Deaza + 3'F + 5-Cl Hypothesized: Enhanced polymerase fidelity, nuclease resistance

Structural and Functional Differences

7-Deaza-dGTP :

  • Lacks the 7-nitrogen, reducing secondary structures in GC-rich DNA .
  • Used in sequencing to resolve gel compression artifacts and improve PCR yield in GC-rich regions .
  • Molecular weight (506.19 g/mol) and triphosphate structure enable standard polymerase incorporation .

7-Deaza-7-propargylamino-ddGTP: Dideoxy (dd) backbone terminates DNA synthesis, making it suitable for Sanger sequencing . Propargylamino group at position 7 may enhance fluorescence labeling or click chemistry applications.

This compound: 3' Fluorine: Likely increases thermal stability of nucleic acid duplexes by rigidifying the sugar ring . Fluorinated sugars are known to resist enzymatic degradation. 5-Chlorine: May improve base-stacking interactions or alter polymerase selectivity. Chlorine’s electron-withdrawing effects could modulate base-pairing kinetics.

Research Implications and Limitations

  • Gaps in Evidence : Direct studies on this compound are absent in the provided sources. Comparisons rely on structurally related analogs.
  • Hypothesized Advantages :
    • Enhanced nuclease resistance due to 3'F.
    • Improved thermal stability and polymerase selectivity from 5-Cl.
  • Potential Drawbacks: Chlorine’s steric bulk might reduce incorporation efficiency. Fluorine’s electronegativity could alter polymerase binding kinetics.

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